12-Hydroxydodecanoic acid
Overview
Description
12-hydroxy Lauric acid is a hydroxylated fatty acid that has been found in honey bee royal jelly. It is active against S. aureus, B. subtilis, B. cereus, E. coli, and P. aeruginosa bacteria (MICs = 6.25-125 μg/ml) and the fungus C. albicans (MIC = 15.63 μg/ml).
Sabinic acid, also known as 12-hydroxy laate or omega-OH laate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Sabinic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, sabinic acid is primarily located in the membrane (predicted from logP). Sabinic acid participates in a number of enzymatic reactions. In particular, sabinic acid can be biosynthesized from dodecanoic acid. Sabinic acid can also be converted into oscr#20 and (3R)-3, 12-dihydroxylauric acid.
12-hydroxylauric acid is a medium-chain fatty acid that is the 12-hydroxylated derivative of lauric acid. It has a role as a human metabolite. It is an omega-hydroxy fatty acid and a medium-chain fatty acid. It derives from a dodecanoic acid. It is a conjugate acid of a 12-hydroxylaurate.
Scientific Research Applications
Chemical Recycling of Waste Plastics
Kamimura et al. (2014) explored the transformation of polyamides into ω-hydroxy alkanoic acids, highlighting a method for recycling waste plastics. The study achieved a significant yield of methyl ω-hydroxydodecanoate from nylon-12, using supercritical MeOH and glycolic acid, offering a new solution for chemical recycling (Kamimura et al., 2014).
Biosynthesis in Industrial Production
Joo et al. (2019) focused on the enzymatic synthesis of ω-hydroxydodecanoic acid using a cytochrome P450 from Limnobacter sp. This study demonstrated the potential of the enzyme CYP153AL.m as a powerful catalyst for the biosynthesis of ω-hydroxydodecanoic acid, which is valuable in producing adhesives, lubricants, and cosmetic intermediates (Joo et al., 2019).
Organogel Research
Wright and Marangoni (2011) studied the use of 12-Hydroxydodecanoic Acid in the formation and structure of organogels. This research sheds light on the relationships between molecular structure and organogel formation, particularly in the context of cosmetics, lubricating greases, and coatings (Wright & Marangoni, 2011).
Chemisorption Studies
Demirel et al. (2007) investigated the chemisorption of this compound on Si(001)-(2 × 2) surfaces, contributing to the understanding of its interaction with silicon surfaces, which is crucial for applications in materials science (Demirel et al., 2007).
Lipase-Catalyzed Polycondensations
Mahapatro et al. (2004) explored the use of Candida antarctica Lipase B for polyesterifications of linear aliphatic hydroxyacids, including this compound. This study is significant for its implications in the development of biodegradable polymers (Mahapatro & Kumar, Gross, 2004).
Enzyme Regiospecificity in Oxidation
He et al. (2005) conducted research on the ω-hydroxylation regiospecificity of CYP4 enzymes, using substrates like this compound. This research is crucial for understanding enzyme behavior in biochemical processes (He et al., 2005).
Biodegradation and Green Chemistry
Ebata et al. (2008) studied the synthesis of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] using lipase, aiming to create biodegradable and environmentally friendly elastomers. This highlights the role of this compound in green chemistry (Ebata et al., 2008).
Nanoparticle Biocompatibility
Chen et al. (2011) examined the effect of hydroxyapatite nanoparticles modified with this compound on osteoblast cells. Their findings contribute to the understanding of nanoparticle biocompatibility and cellular uptake, which is crucial in biomedical applications (Chen et al., 2011).
Safety and Hazards
12-Hydroxydodecanoic acid is considered toxic and can be a moderate to severe irritant to the skin and eyes . It’s recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of accidental contact, it’s advised to flush with copious amounts of water and seek medical attention .
Mechanism of Action
Target of Action
The primary target of 12-Hydroxydodecanoic acid is Alcohol dehydrogenase class-3 in humans . This enzyme is responsible for the oxidation of long-chain alcohols and omega-hydroxy fatty acids .
Mode of Action
This compound acts as a substrate for the human glutathione-dependent formaldehyde dehydrogenase . This enzyme catalyzes the conversion of alcohols to aldehydes, indicating that this compound may be metabolized into an aldehyde form .
Biochemical Pathways
It is known that this compound is involved in the metabolism of long-chain alcohols and omega-hydroxy fatty acids via the action of alcohol dehydrogenase class-3 .
Pharmacokinetics
It is known that this compound is a substrate for a specific dehydrogenase enzyme, suggesting it is metabolized in the body .
Result of Action
Its metabolism by alcohol dehydrogenase class-3 suggests it may play a role in the metabolism of long-chain alcohols and omega-hydroxy fatty acids .
Biochemical Analysis
Biochemical Properties
12-Hydroxydodecanoic acid is involved in various biochemical reactions. It is the substrate of the human glutathione-dependent formaldehyde dehydrogenase (EC1.1.1.1), an enzyme responsible for the oxidation of long-chain alcohols and omega-hydroxy fatty acids . This interaction suggests that this compound plays a role in the metabolism of fatty acids.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a substrate for enzymes in fatty acid metabolism. It is converted by enzymes such as glutathione-dependent formaldehyde dehydrogenase into aldehydes . This process may influence various cellular functions, including enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid oxidation . It interacts with enzymes such as glutathione-dependent formaldehyde dehydrogenase, suggesting that it may have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
12-hydroxydodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHCZVWCTKTBRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27925-01-5 | |
Record name | Dodecanoic acid, 12-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27925-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90198521 | |
Record name | 12-Hydroxydodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 12-Hydroxydodecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
505-95-3 | |
Record name | 12-Hydroxydodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-Hydroxydodecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Hydroxydodecanoic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 505-95-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 12-Hydroxydodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-hydroxydodecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.296 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 12-HYDROXYDODECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUH3LR2K9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 12-Hydroxydodecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
85.00 to 88.00 °C. @ 760.00 mm Hg | |
Record name | 12-Hydroxydodecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.